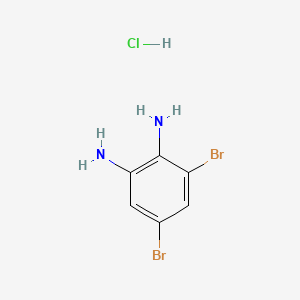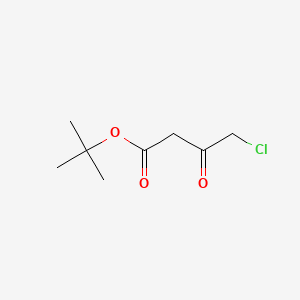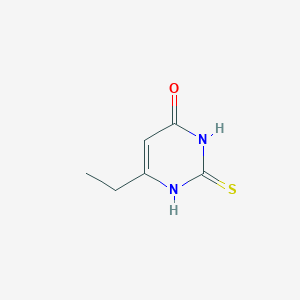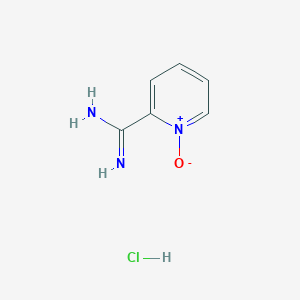
Clorhidrato de 2-Carbamimidilpiridina 1-óxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carbamimidoylpyridine 1-oxide hydrochloride is a chemical compound with the molecular formula C₆H₈ClN₃O and a molecular weight of 173.60 g/mol . It is a pyridine derivative, which means it contains a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms. This compound is known for its use in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-Carbamimidoylpyridine 1-oxide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Carbamimidoylpyridine 1-oxide hydrochloride can be synthesized from cyanamide and 2-aminopyridine . The reaction typically involves the following steps:
Formation of the Intermediate: Cyanamide reacts with 2-aminopyridine to form an intermediate compound.
Oxidation: The intermediate is then oxidized to form 2-Carbamimidoylpyridine 1-oxide.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form 2-Carbamimidoylpyridine 1-oxide hydrochloride.
Industrial Production Methods: The industrial production of 2-Carbamimidoylpyridine 1-oxide hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: 2-Carbamimidoylpyridine 1-oxide hydrochloride can undergo oxidation reactions, where it gains oxygen or loses hydrogen.
Reduction: It can also undergo reduction reactions, where it loses oxygen or gains hydrogen.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 2-Carbamimidoylpyridine 1-oxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Aminopyridine: A precursor in the synthesis of 2-Carbamimidoylpyridine 1-oxide hydrochloride.
Cyanamide: Another precursor used in the synthesis.
Pyridine Derivatives: Other compounds containing the pyridine ring with various functional groups.
Uniqueness: 2-Carbamimidoylpyridine 1-oxide hydrochloride is unique due to its specific structure and the presence of both carbamimidoyl and pyridine 1-oxide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propiedades
IUPAC Name |
1-oxidopyridin-1-ium-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.ClH/c7-6(8)5-3-1-2-4-9(5)10;/h1-4H,(H3,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGJAPDLKREKCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C(=N)N)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381460 |
Source


|
| Record name | 2-carbamimidoylpyridine 1-oxide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845291-51-2 |
Source


|
| Record name | 2-carbamimidoylpyridine 1-oxide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
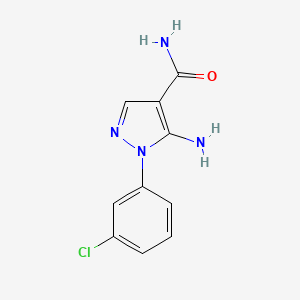



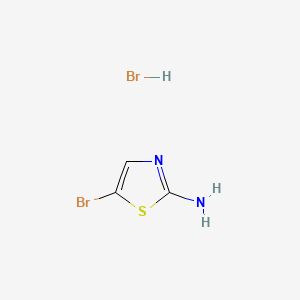

![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)


